![molecular formula C5H9N5O B1525654 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide CAS No. 1338494-97-5](/img/structure/B1525654.png)
2-(3-amino-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Derivatives
This compound has been utilized as a precursor in the synthesis of a variety of biologically active derivatives. For instance, reactions with isothiocyanates, aromatic aldehydes, ketones, CS2, and formic acid have led to the creation of new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. A notable synthesis resulted in a new 4-oxopteridine derivative, showcasing the versatility of this compound in generating pharmacologically relevant structures (Milczarska et al., 2012).
Antimicrobial and Antioxidant Applications
Research on derivatives of 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide has demonstrated significant antimicrobial and antioxidant activities. Specific derivatives have shown promising results against various human tumor cell lines, indicating their potential in cancer therapy. Additionally, these compounds have been evaluated for their free-radical scavenging capacity, with certain derivatives exhibiting notable antioxidant activities which could contribute to their therapeutic potential (Mohareb, El-Sayed, & Abdelaziz, 2012).
Development of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using this compound has led to the discovery of new therapeutic molecules. These include the development of pyrazole derivatives that have been investigated for their antitumor activities, offering a pathway for the creation of new cancer treatments. The strategic modification of this compound facilitates the design of molecules with enhanced biological activities, highlighting its significance in medicinal chemistry research (Karrouchi et al., 2019).
Mechanism of Action
Target of Action
Pyrazoles and hydrazides are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. Pyrazoles and hydrazides can interact with their targets in various ways, such as by inhibiting enzyme activity or by binding to receptors and modulating their function
Biochemical Pathways
Pyrazoles and hydrazides can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they can affect pathways related to these biological processes
properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-1-2-10(9-4)3-5(11)8-7/h1-2H,3,7H2,(H2,6,9)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAKHANQIESBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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